TRPM8 agonist WS-3 (N-Ethyl-p-menthane-3-carboxamide, CAS 39711-79-0) is a synthetic cooling agent engineered to overcome the volatility and sensory limitations of natural menthol. Functioning as a selective transient receptor potential melastatin-8 (TRPM8) channel activator, WS-3 delivers a sustained physiological cooling sensation without the characteristic minty odor, bitter off-notes, or high vapor pressure associated with traditional menthol extracts. In industrial procurement, it is primarily selected for its high thermal stability, making it highly processable in high-temperature manufacturing such as hard candy boiling or extrusion, as well as its lipophilic solubility profile which is highly suitable for propylene glycol (PG) based e-liquids, lipid emulsions, and topical cosmetics . By providing approximately 1.5 times the cooling intensity of menthol with a prolonged duration of action, WS-3 serves as a critical baseline material for formulators requiring precise, localized cooling at the back of the oral cavity and throat[1].
Substituting WS-3 with natural menthol or other synthetic cooling agents like WS-23 fundamentally alters both the manufacturing process and the final product performance. If menthol is used as a baseline substitute, its high volatility leads to significant material loss during thermal processing, and its strong minty aroma restricts its use in non-mint flavor profiles [1]. Conversely, substituting WS-3 with WS-23—another common synthetic coolant—fails due to differing solubility and sensory localization. WS-23 is highly water-soluble and acts almost instantaneously on the front of the tongue and palate, whereas WS-3 is lipophilic (requiring solvents like ethanol or propylene glycol) and provides a delayed, sustained cooling effect localized at the back of the mouth and throat [2]. A direct swap will therefore disrupt phase stability in emulsions and completely change the spatial and temporal cooling dynamics expected by the end-user [3].
WS-3 was engineered to provide a stronger and longer-lasting cooling effect than natural menthol without the associated pungency. Quantitative sensory profiling demonstrates that WS-3 possesses approximately 1.5 times the cooling intensity of menthol on a weight basis. Furthermore, while menthol's cooling effect dissipates relatively quickly, WS-3 provides a sustained cooling duration lasting up to 15-20 minutes, allowing formulators to achieve prolonged efficacy at lower dosage levels [1].
| Evidence Dimension | Cooling Intensity and Duration |
| Target Compound Data | WS-3: ~1.5x intensity, 15-20 minute duration |
| Comparator Or Baseline | Menthol: 1.0x intensity, shorter duration |
| Quantified Difference | 50% greater intensity with significantly extended duration |
| Conditions | Sensory panel evaluation in standard oral formulations |
Allows procurement to reduce overall coolant dosage while extending the product's sensory lifespan without introducing bitter off-notes.
A major procurement limitation of natural menthol is its high vapor pressure, which causes it to sublime and evaporate during high-temperature manufacturing. WS-3 is a structurally modified menthane carboxamide that is virtually non-volatile under standard processing conditions. This thermal stability ensures that WS-3 is not lost during the boiling or extrusion phases of production, maintaining batch-to-batch reproducibility and eliminating the need for costly overage dosing .
| Evidence Dimension | Volatility during thermal processing |
| Target Compound Data | WS-3: Virtually non-volatile, high thermal retention |
| Comparator Or Baseline | Menthol: Highly volatile, significant evaporative loss |
| Quantified Difference | Near-complete retention of WS-3 vs. high loss of menthol |
| Conditions | High-temperature formulation processes (e.g., hard candy boiling, extrusion) |
Ensures predictable active ingredient retention in heat-processed goods, reducing waste and standardizing manufacturing protocols.
At the molecular level, WS-3 exerts its cooling effect by acting as a specific agonist for the TRPM8 ion channel. In vitro fluorometric imaging plate reader (FLIPR) assays utilizing HEK cells expressing TRPM8 demonstrate that WS-3 has an EC50 of 3.7 μM. This binding affinity is highly comparable to the natural ligand L-menthol (EC50 ~3.8 μM in similar assays), confirming that the structural modifications eliminating odor and volatility do not compromise receptor activation potency.
| Evidence Dimension | TRPM8 Activation (EC50) |
| Target Compound Data | WS-3: 3.7 μM |
| Comparator Or Baseline | L-Menthol: ~3.8 μM |
| Quantified Difference | Equivalent receptor binding affinity |
| Conditions | In vitro FLIPR assay using TRPM8-expressing HEK cells |
Validates WS-3 as a highly efficient, non-volatile pharmacological substitute for menthol in TRPM8-targeted research and product development.
When selecting between synthetic cooling agents, solubility dictates formulation compatibility. WS-3 is highly lipophilic, soluble in ethanol and propylene glycol (PG), but virtually insoluble in water. In contrast, WS-23 exhibits high water solubility (~1000 ppm at 25°C). This chemical difference directly impacts sensory localization: WS-23 delivers an immediate cooling sensation to the front of the mouth and tongue, whereas the lipophilic WS-3 partitions differently, delivering a delayed but deep cooling effect to the back of the mouth and throat [1].
| Evidence Dimension | Aqueous Solubility and Sensory Target |
| Target Compound Data | WS-3: Insoluble in water; targets throat/back of mouth |
| Comparator Or Baseline | WS-23: Soluble in water (~1000 ppm); targets front of tongue |
| Quantified Difference | Opposite solubility profiles leading to distinct spatial cooling zones |
| Conditions | Standard formulation matrices (PG/Ethanol vs. Aqueous) |
Forces buyers to select WS-3 specifically for lipid-based, PG-based, or throat-targeted applications where WS-23 would fail to provide the correct sensory depth.
Because WS-3 is highly soluble in PG and specifically targets the back of the throat, it is a primary choice for e-liquid formulations requiring a deep cooling sensation. It is frequently blended with WS-23 (which cools the tongue) to create a full-spectrum cooling effect without the harshness or minty flavor of menthol [1].
WS-3's near-zero volatility makes it a highly effective procurement choice for hard candies, lozenges, and extruded chewing gums. Unlike menthol, which flashes off during boiling or hot-melt extrusion, WS-3 remains stable, ensuring consistent dosing and prolonged cooling release in the final product [2].
In laboratory settings, WS-3 is utilized as a stable, non-volatile TRPM8 agonist for in vitro screening and in vivo models, such as epilepsy research. Its reliable EC50 of 3.7 μM allows researchers to stimulate cold receptors without the rapid evaporation and variable dosing issues associated with natural menthol.
The lipophilic nature of WS-3 allows for seamless integration into the lipid phase of cosmetic emulsions, lotions, and sports creams. It provides a sustained, non-irritating cooling effect on the skin without the strong medicinal odor of camphor or menthol, making it highly suitable for premium fragrance-free or custom-scented formulations .